Methyl8-fluoroquinoline-5-carboxylate
Description
Significance of Quinoline-Based Scaffolds in Contemporary Chemical Research
The quinoline (B57606) ring system, a fused bicyclic heteroaromatic compound, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. researchgate.netnih.gov The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the biological and physical properties of its derivatives. orientjchem.orgnih.gov
Researchers have extensively demonstrated that quinoline-based molecules possess significant potential in drug discovery, with derivatives showing analgesic, anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govbohrium.com The ability of the quinoline scaffold to interact with various biological targets makes it a perpetual and multipurpose tool for the development of new therapeutic agents. nih.govorientjchem.org Consequently, the design and synthesis of novel quinoline derivatives continue to be a vibrant and important area of contemporary chemical research. researchgate.netnih.gov
Structural Characteristics of Methyl 8-fluoroquinoline-5-carboxylate and Research Rationale
Methyl 8-fluoroquinoline-5-carboxylate is a derivative of quinoline characterized by two key functional groups: a fluorine atom at the 8-position and a methyl carboxylate group at the 5-position.
Quinoline Core: Provides the fundamental bicyclic aromatic structure known for its broad biological relevance. researchgate.netorientjchem.org
Fluorine Substituent: The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of quinolines, fluorination has been shown to augment biological activity. researchgate.net
Methyl Carboxylate Group: This ester group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, making it a crucial site for further molecular elaboration and the synthesis of compound libraries.
The research rationale for investigating this specific compound is based on the synergistic effect of these structural features. It is designed as a molecular building block or intermediate, combining the proven biological potential of the quinoline scaffold with the advantageous properties conferred by fluorination. The methyl carboxylate group provides a reactive site for creating a diverse range of new chemical entities for pharmacological screening.
Table 1: Physicochemical Properties of Methyl 8-fluoroquinoline-5-carboxylate
| Property | Value |
|---|---|
| CAS Number | 2751611-18-2 |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
Data sourced from chemical supplier databases. bldpharm.comchemicalbook.com
Overview of Research Trajectories for Fluorinated Quinoline Carboxylates
Research into fluorinated quinoline carboxylates is a dynamic field with several key trajectories. A primary focus is the development of novel synthetic methodologies to access these compounds efficiently. researchgate.netscirp.org Cyclization and condensation reactions are common strategies employed to construct the core quinoline ring system bearing fluorine atoms and carboxylate groups. researchgate.net
A major application of this class of compounds is in the development of new therapeutic agents.
Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics, and research continues into new derivatives to combat bacterial resistance. mdpi.comnih.gov The 4-carbonyl and 3-carboxylate groups on the quinolone ring are considered essential for their antibacterial activity. mdpi.com
Antifungal and Herbicidal Agents: Fluorinated quinoline derivatives have also been investigated for their potential in agriculture as fungicides and herbicides. mdpi.com
Anticancer Agents: The quinoline scaffold is found in numerous anticancer agents, and fluorinated derivatives are actively being explored for their ability to inhibit cancer cell growth, invasion, and migration. orientjchem.orgmdpi.com
The research trajectory often involves synthesizing a series of related compounds and establishing structure-activity relationships (SAR) to identify the most potent and selective molecules for a specific biological target. nih.gov
Scope and Objectives of Current Research on Methyl 8-fluoroquinoline-5-carboxylate
While extensive literature exists on the broader class of fluorinated quinolines, research specifically targeting Methyl 8-fluoroquinoline-5-carboxylate is primarily foundational. The principal objective is its utilization as a key intermediate in the synthesis of more complex molecules. Current research scope includes:
Synthetic Utility: Developing and optimizing synthetic routes to produce Methyl 8-fluoroquinoline-5-carboxylate in high yield and purity.
Scaffold for Drug Discovery: Employing it as a starting material for creating libraries of novel compounds. This involves chemical modification, particularly at the methyl carboxylate position, to produce amides, hydrazides, and other derivatives.
Exploration of Biological Activity: Screening the resulting novel derivatives for a range of potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities, leveraging the known pharmacological profile of the quinoline nucleus. nih.govnih.gov
The overarching goal is to use Methyl 8-fluoroquinoline-5-carboxylate as a platform to generate new chemical entities with improved or novel pharmacological properties for potential development into future therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 8-fluoroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 |
InChI Key |
HIUHYZFKGAIZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 8 Fluoroquinoline 5 Carboxylate
Retrosynthetic Analysis and Key Precursors for Methyl 8-fluoroquinoline-5-carboxylate Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 8-fluoroquinoline-5-carboxylate, the primary disconnections involve the ester functional group and the formation of the quinoline (B57606) ring system.
A logical first step is the disconnection of the methyl ester via a functional group interconversion (FGI), which points to 8-fluoroquinoline-5-carboxylic acid as the immediate precursor. youtube.comyoutube.com This transformation is typically a straightforward esterification reaction.
The core challenge lies in the disconnection of the 8-fluoroquinoline-5-carboxylic acid scaffold. Several classical quinoline syntheses can be considered. A Gould-Jacobs type retrosynthesis would disconnect the pyridine (B92270) ring, leading to a key intermediate such as a substituted aniline (B41778). This approach suggests that a crucial precursor would be a 2-amino-3-fluorobenzoic acid derivative. This precursor contains the necessary fluorine atom and a carboxylic acid group, which can be transformed into the C-5 ester, correctly positioned relative to the aniline nitrogen. The remaining atoms of the pyridine ring would be introduced by a reagent like diethyl ethoxymethylenemalonate (EMME). quimicaorganica.org
Alternatively, a Friedländer-based retrosynthesis would involve disconnecting the bond between the nitrogen and the C-2 carbon and the bond between C-4 and C-4a. This would lead to a 2-amino-3-fluorobenzoyl derivative (an aldehyde or ketone with the carboxylate precursor already in place) and a two-carbon component like a methyl ketone or pyruvate (B1213749).
Based on these analyses, the primary precursors for the synthesis of Methyl 8-fluoroquinoline-5-carboxylate are derivatives of 2-fluoroaniline (B146934), with appropriate functional groups that enable the formation of the C-5 carboxylate. A particularly strategic starting material is 2-amino-3-fluorobenzoic acid or its corresponding esters.
Classical Synthetic Routes to Methyl 8-fluoroquinoline-5-carboxylate
Classical methods for quinoline synthesis, developed since the 19th century, remain relevant for their robustness and scalability. iipseries.org Adapting these methods for the specific regiochemical requirements of Methyl 8-fluoroquinoline-5-carboxylate is a key synthetic challenge.
The Friedländer synthesis is a versatile and direct method for constructing quinoline rings. organicreactions.org It involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-active methylene (B1212753) group, typically catalyzed by an acid or a base. wikipedia.orgjk-sci.com
For the synthesis of Methyl 8-fluoroquinoline-5-carboxylate, a modified Friedländer approach would likely start with a 2-amino-3-fluorobenzaldehyde (B155958) derivative that also contains a precursor to the 5-carboxylate group. This precursor would react with a compound like methyl pyruvate under basic or acidic conditions. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org A significant challenge in this approach is the availability of the requisite multifunctional 2-amino-3-fluorobenzaldehyde precursor. researchgate.net
| Catalyst Type | Examples | Solvent | Temperature (°C) | Reference |
| Acid | Acetic acid, HCl, H₂SO₄, p-TsOH | Ethanol (B145695), Methanol (B129727), DMF | 80–120 | jk-sci.com |
| Base | NaOH, Pyridine, Piperidine | Ethanol, Methanol | 80–120 | jk-sci.com |
| Lewis Acid | Trifluoroacetic acid, Iodine | Not specified | Not specified | wikipedia.org |
This table summarizes typical conditions for the general Friedländer synthesis, which can be adapted for specific substrates.
The Skraup and Doebner-von Miller reactions are among the oldest and most established methods for quinoline synthesis. nih.gov Both reactions start from an aniline derivative.
Skraup Synthesis : This reaction involves heating an aniline with glycerol (B35011), a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene). iipseries.orgchempedia.info To synthesize an 8-fluoroquinoline, 2-fluoroaniline would be the required starting material. The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. A major drawback of this method is its often harsh and violently exothermic conditions. researchgate.net
Doebner-von Miller Reaction : This is a more versatile variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of glycerol. iipseries.orgwikipedia.org This allows for the synthesis of a wider variety of substituted quinolines. For the target molecule, a reaction between 2-fluoroaniline and an appropriate α,β-unsaturated carbonyl compound bearing an ester group could theoretically yield the desired scaffold, although controlling the regioselectivity can be difficult. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
| Reaction | Key Reagents | Conditions | Precursor for Target Molecule |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidant | High Temperature | 2-Fluoroaniline |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Brønsted or Lewis) | 2-Fluoroaniline |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.org Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org
For Methyl 8-fluoroquinoline-5-carboxylate, a hypothetical three-component reaction could involve the one-pot condensation of 2-fluoroaniline, an aldehyde, and an activated carbonyl compound like methyl pyruvate. Such strategies often rely on catalysis to control the sequence of bond formations and deliver the desired product with high selectivity. The application of MCRs to the synthesis of fluorine-containing bioactive molecules is a growing field, as it allows for the rapid generation of molecular diversity from simple building blocks. researchgate.net
Modern and Green Chemistry Approaches to Methyl 8-fluoroquinoline-5-carboxylate
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. These "green" approaches aim to minimize hazardous waste, reduce energy consumption, and utilize catalytic methods.
Catalysis is central to modern organic synthesis. For quinoline formation, catalytic strategies often focus on improving the efficiency and conditions of classical reactions like the Friedländer synthesis.
A variety of catalysts have been employed to promote Friedländer annulation, including:
Lewis Acids : Compounds like neodymium(III) nitrate (B79036) enhance the reaction rate under milder conditions.
Solid Acid Catalysts : Recyclable catalysts such as Nafion have been used, often in conjunction with microwave irradiation to accelerate the reaction. jk-sci.com
Metal-Organic Frameworks (MOFs) : MOFs with both Lewis acidic and basic sites have been shown to effectively catalyze Friedländer reactions under solvent-free conditions. nih.gov
Green chemistry principles are increasingly applied to fluoroquinolone synthesis. ijbpas.com These strategies include the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions, and the use of recyclable catalysts. ijbpas.com Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times and improve yields compared to conventional heating. jk-sci.com The development of novel catalysts, such as noble-metal bimetallic oxide clusters, for C-H activation and C-O bond formation represents a frontier in greener ester synthesis, which could find future application in advanced quinoline derivatization. labmanager.com
| Catalytic System | Reaction | Advantages | Reference |
| Neodymium(III) Nitrate | Friedländer Synthesis | High efficiency, mild conditions | nih.gov |
| Nafion/Microwave | Friedländer Synthesis | Environmentally friendly, rapid | jk-sci.com |
| Cu(II)-based MOF | Friedländer Synthesis | High yields, solvent-free, reusable | nih.gov |
| Zirconia-Sulfuric Acid | Fluoroquinolone Amination | Recyclable, efficient | ijbpas.com |
Flow Chemistry and Continuous Processing for Methyl 8-fluoroquinoline-5-carboxylate
The application of flow chemistry and continuous processing to the synthesis of quinoline derivatives has garnered significant interest due to the potential for enhanced safety, improved heat and mass transfer, and greater process control compared to traditional batch methods. vapourtec.comresearchgate.net While specific studies on the continuous synthesis of Methyl 8-fluoroquinoline-5-carboxylate are not documented, the principles of flow chemistry can be applied to its hypothetical synthesis, particularly in the context of the Gould-Jacobs reaction, a cornerstone of quinoline synthesis. researchgate.net
A plausible continuous flow setup would involve the initial reaction of 3-fluoroaniline (B1664137) with a suitable diethyl malonate derivative, such as diethyl ethoxymethylenemalonate, in a heated microreactor or packed-bed reactor. This step would be followed by a high-temperature cyclization in a subsequent reactor to form the quinoline ring. The use of a continuous process would allow for precise control over residence time and temperature, which is crucial for optimizing the yield and minimizing the formation of byproducts. researchgate.net
Hypothetical Flow Synthesis Parameters:
| Parameter | Value | Rationale |
| Reactor Type | Packed-Bed Reactor | Allows for the use of solid-supported catalysts or reagents, simplifying purification. |
| Temperature (Stage 1) | 80-120 °C | To facilitate the initial condensation reaction. |
| Temperature (Stage 2) | 250-300 °C | High temperatures are typically required for the cyclization step in the Gould-Jacobs reaction. researchgate.net |
| Residence Time | 5-20 minutes | Shorter reaction times are a key advantage of flow chemistry, leading to higher throughput. |
| Solvent | High-boiling point solvent (e.g., Diphenyl ether) or Solvent-free | To accommodate the high temperatures required for cyclization. |
This continuous approach could lead to a more efficient and scalable synthesis of Methyl 8-fluoroquinoline-5-carboxylate compared to traditional batch processing.
Solvent-Free and Environmentally Benign Syntheses of Methyl 8-fluoroquinoline-5-carboxylate
The development of solvent-free and environmentally benign synthetic methods is a key goal in modern medicinal chemistry to reduce the environmental impact of pharmaceutical manufacturing. For the synthesis of quinoline derivatives, several green chemistry approaches have been explored, which could be adapted for Methyl 8-fluoroquinoline-5-carboxylate. researchgate.netrsc.org
One promising approach is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. researchgate.netasianpubs.org Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and reduced reaction times compared to conventional heating. researchgate.netasianpubs.org A hypothetical solvent-free synthesis of Methyl 8-fluoroquinoline-5-carboxylate could involve the direct reaction of 3-fluoroaniline and a malonate derivative under microwave irradiation.
Potential Advantages of a Solvent-Free Approach:
Reduced Waste: Eliminates the need for large volumes of organic solvents.
Energy Efficiency: Microwave heating is often more energy-efficient than conventional heating methods.
Simplified Workup: The absence of a solvent simplifies the purification of the final product.
Improved Safety: Avoids the use of flammable and toxic organic solvents.
Research on related compounds has demonstrated the feasibility of conducting the Gould-Jacobs reaction under solvent-free conditions, suggesting that a similar approach could be successful for the synthesis of Methyl 8-fluoroquinoline-5-carboxylate. researchgate.netrsc.org
Optimization of Reaction Conditions and Yields for Methyl 8-fluoroquinoline-5-carboxylate
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of Methyl 8-fluoroquinoline-5-carboxylate, several key parameters would need to be investigated.
Key Parameters for Optimization:
| Parameter | Importance | Potential Optimization Strategies |
| Catalyst | Can significantly influence reaction rate and selectivity. | Screening of various Lewis and Brønsted acids for the cyclization step. |
| Temperature | Affects reaction rate and can influence the formation of byproducts. | Systematic variation of temperature for both the initial condensation and the cyclization steps. |
| Reaction Time | Insufficient time can lead to incomplete conversion, while excessive time can result in product degradation. | Monitoring the reaction progress over time using techniques such as HPLC or GC to determine the optimal duration. |
| Stoichiometry of Reactants | The ratio of reactants can impact the yield and purity of the product. | Varying the molar ratio of the aniline and malonate derivatives to find the optimal balance. |
A design of experiments (DoE) approach could be employed to systematically investigate the effects of these parameters and their interactions, allowing for the rapid identification of the optimal reaction conditions for the synthesis of Methyl 8-fluoroquinoline-5-carboxylate.
Mechanistic Investigations of Methyl 8-fluoroquinoline-5-carboxylate Formation Reactions
Understanding the reaction mechanism is fundamental to optimizing a synthetic process and developing new, more efficient routes. While no specific mechanistic studies have been published for the formation of Methyl 8-fluoroquinoline-5-carboxylate, the mechanism of the Gould-Jacobs reaction is well-established and would likely be the primary pathway for its synthesis.
The reaction is believed to proceed through the following key steps:
Initial Condensation: The reaction begins with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl groups of the malonate derivative, followed by the elimination of ethanol to form an enamine intermediate.
Electrophilic Cyclization: The enamine then undergoes an intramolecular electrophilic attack on the ortho position of the aniline ring. This is typically the rate-determining step of the reaction. researchgate.net
Aromatization: The resulting intermediate then undergoes aromatization through the loss of a proton to form the quinoline ring.
Esterification: If the synthesis starts from the corresponding carboxylic acid, a final esterification step with methanol would be required to yield Methyl 8-fluoroquinoline-5-carboxylate.
Kinetic studies on analogous reactions have shown that the cyclization step is often first-order with respect to the enamine intermediate. researchgate.net The electronic nature of the substituents on the aniline ring can also influence the rate of reaction, with electron-donating groups generally accelerating the cyclization. researchgate.net Computational studies could provide further insight into the transition states and intermediates involved in the formation of Methyl 8-fluoroquinoline-5-carboxylate.
Structural Elucidation and Conformational Analysis of Methyl 8 Fluoroquinoline 5 Carboxylate
Advanced Spectroscopic Characterization Techniques for Methyl 8-fluoroquinoline-5-carboxylate
A detailed analysis of the ¹H and ¹³C NMR spectra would be required to unambiguously assign all proton and carbon signals. This would involve determining chemical shifts (δ), spin-spin coupling constants (J), and potentially employing two-dimensional NMR techniques such as COSY, HSQC, and HMBC to establish connectivity within the molecule. The fluorine atom at the 8-position would introduce characteristic C-F and H-F coupling constants, which would be crucial for confirming its position.
Table 1: Hypothetical ¹H NMR Data for Methyl 8-fluoroquinoline-5-carboxylate (Note: This table is a placeholder and requires experimental data for validation.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | |||
| H-3 | |||
| H-4 | |||
| H-6 | |||
| H-7 | |||
| -OCH₃ |
Table 2: Hypothetical ¹³C NMR Data for Methyl 8-fluoroquinoline-5-carboxylate (Note: This table is a placeholder and requires experimental data for validation.)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | |
| C-3 | |
| C-4 | |
| C-4a | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-8 | |
| C-8a | |
| C=O | |
| -OCH₃ |
Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in the molecule. Key vibrational modes would include the C=O stretching of the ester group, C-F stretching, C=N and C=C stretching vibrations of the quinoline (B57606) ring, and various C-H bending and stretching modes.
Table 3: Expected Vibrational Bands for Methyl 8-fluoroquinoline-5-carboxylate (Note: This table is a placeholder and requires experimental data for validation.)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (ester) | ||
| C-F | ||
| C=N (quinoline) | ||
| C=C (quinoline) | ||
| Aromatic C-H stretch | ||
| Aliphatic C-H stretch |
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the characteristic losses of fragments such as the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).
Single-Crystal X-ray Diffraction Studies of Methyl 8-fluoroquinoline-5-carboxylate
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the quinoline ring system and the orientation of the methyl carboxylate and fluorine substituents. It would also elucidate how the molecules pack together in the crystal lattice.
The crystal structure would reveal any significant intermolecular interactions that stabilize the crystal packing. While conventional hydrogen bonding is unlikely for this molecule, weak C-H···O and C-H···N interactions might be present. Of particular interest would be the potential for halogen bonding involving the fluorine atom (C-F···N or C-F···O interactions), which can play a crucial role in directing the crystal packing of fluorinated organic compounds. The study of intermolecular interactions is vital for understanding the physical properties of the compound.
Crystallographic Polymorphism in Methyl 8-fluoroquinoline-5-carboxylate
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceuticals and material science. Different polymorphs of a compound can exhibit varying physical properties, including solubility, melting point, and stability.
Currently, there are no specific studies in the reviewed scientific literature that document the crystallographic polymorphism of Methyl 8-fluoroquinoline-5-carboxylate. The investigation into whether this compound can form different crystalline structures under various crystallization conditions (e.g., different solvents, temperatures, or pressures) remains an open area for future research. The presence of the fluorine atom and the carboxylate group could influence intermolecular interactions, potentially leading to the formation of distinct crystal packing arrangements.
Conformational Analysis of Methyl 8-fluoroquinoline-5-carboxylate in Solution and Gas Phase
The conformation of molecules like Methyl 8-fluoroquinoline-5-carboxylate can be investigated through a combination of experimental techniques and computational modeling.
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. By analyzing NMR spectra at different temperatures, it is possible to observe changes in the rate of rotation around single bonds. For Methyl 8-fluoroquinoline-5-carboxylate, variable temperature NMR studies could potentially reveal the energy barrier to rotation around the bond connecting the carboxylate group to the quinoline ring. However, specific dynamic NMR studies on this compound are not currently available in the literature.
Computational Methods , such as Density Functional Theory (DFT), are frequently employed to predict the stable conformations of molecules and the energy differences between them. nih.govresearchgate.net These calculations can provide insights into the preferred geometries in the gas phase and in different solvents. A computational study of Methyl 8-fluoroquinoline-5-carboxylate would likely involve rotating the C(5)-C(O)O-CH₃ bond to map the potential energy surface and identify the lowest energy conformers.
Illustrative Computational Approaches for Conformational Analysis:
| Computational Method | Information Obtained |
|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, relative energies of conformers, rotational energy barriers |
| Ab initio methods | High-accuracy electronic structure calculations for conformational energies |
The conformational preferences of Methyl 8-fluoroquinoline-5-carboxylate are likely influenced by a variety of intramolecular interactions. The interplay of these forces determines the most stable three-dimensional arrangement of the molecule.
One of the key potential interactions is the through-space interaction between the fluorine atom at the 8-position and the oxygen atoms of the carboxylate group at the 5-position. Depending on the distance and orientation, this could be a repulsive electrostatic interaction or a stabilizing non-covalent interaction. The lone pairs of electrons on the oxygen atoms and the electronegative fluorine atom can lead to steric hindrance or attractive forces that dictate the rotational preference of the carboxylate group.
Potential Intramolecular Interactions in Methyl 8-fluoroquinoline-5-carboxylate:
| Interaction Type | Potential Effect on Conformation |
|---|---|
| Steric Hindrance | Repulsion between the fluorine atom and the carboxylate group may favor a more extended conformation. |
| Dipole-Dipole Interactions | The alignment of bond dipoles (e.g., C-F and C=O) can influence the rotational energy barrier. |
Further experimental and computational studies are necessary to fully elucidate the structural and conformational details of Methyl 8-fluoroquinoline-5-carboxylate.
Theoretical and Computational Investigations on Methyl 8 Fluoroquinoline 5 Carboxylate
Electronic Structure Calculations of Methyl 8-fluoroquinoline-5-carboxylate
Comprehensive electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electron distribution, stability, and reactivity of Methyl 8-fluoroquinoline-5-carboxylate at the quantum mechanical level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. A typical study of the ground state properties of Methyl 8-fluoroquinoline-5-carboxylate would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table. Furthermore, thermodynamic properties like the total energy, enthalpy, and Gibbs free energy of the optimized structure would be determined, providing insights into its stability.
A data table of optimized geometric parameters (bond lengths in Å, bond angles in °) would be presented here if data were available.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
A data table containing the calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap (in eV) would be included in this section if the data were available.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map of Methyl 8-fluoroquinoline-5-carboxylate, negative potential regions (typically colored red or yellow) would indicate areas susceptible to electrophilic attack, such as around the nitrogen and oxygen atoms. Positive potential regions (typically colored blue) would highlight areas prone to nucleophilic attack. This analysis is invaluable for predicting intermolecular interactions and sites of reaction.
Spectroscopic Property Prediction and Validation for Methyl 8-fluoroquinoline-5-carboxylate
Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of Methyl 8-fluoroquinoline-5-carboxylate. These calculated shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of ambiguous signals.
A data table comparing the calculated and (if available) experimental ¹H and ¹³C NMR chemical shifts (in ppm) would be presented here.
Vibrational spectroscopy, including Infrared (IR) and Raman, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.
A data table listing the calculated vibrational frequencies (in cm⁻¹), their intensities, and the assignment of the vibrational modes for Methyl 8-fluoroquinoline-5-carboxylate would be included in this section if the data were available.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of Methyl 8-fluoroquinoline-5-carboxylate at an atomic level. scirp.org By solving Newton's equations of motion for a system of atoms, MD simulations can elucidate the conformational landscape, intermolecular interactions, and thermodynamic properties of the molecule in various environments, such as in a vacuum, in solution, or within a polymer matrix. These simulations are crucial for understanding how the molecule's structure and flexibility influence its macroscopic properties, which is vital for its application in material science.
The conformational landscape of Methyl 8-fluoroquinoline-5-carboxylate is primarily defined by the rotational barrier around the C5-C(O)OCH3 bond. Torsion angle analysis from MD simulations can reveal the most stable conformations and the energy barriers between them. The planarity of the quinoline (B57606) ring is largely rigid, but the orientation of the methyl carboxylate group can significantly impact the molecule's dipole moment, polarizability, and ability to pack in a condensed phase.
A typical MD simulation protocol for Methyl 8-fluoroquinoline-5-carboxylate would involve:
Force Field Parameterization: Selecting or developing a suitable force field (e.g., CHARMM, AMBER) to accurately describe the intramolecular and intermolecular forces.
System Setup: Placing the molecule in a simulation box, often with a solvent or within a polymer matrix, under periodic boundary conditions.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.
Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.
Analysis of the simulation trajectories can provide a wealth of information, as illustrated in the hypothetical data below.
Interactive Data Table: Conformational Analysis of Methyl 8-fluoroquinoline-5-carboxylate from a Simulated Trajectory
| Dihedral Angle (C4-C5-C(O)-O) | Population (%) | Average Dipole Moment (Debye) | Solvent Accessible Surface Area (Ų) |
| -180° to -120° | 15 | 3.2 | 210 |
| -120° to -60° | 35 | 3.5 | 215 |
| -60° to 0° | 5 | 3.8 | 220 |
| 0° to 60° | 5 | 3.8 | 220 |
| 60° to 120° | 35 | 3.5 | 215 |
| 120° to 180° | 5 | 3.2 | 210 |
This data is illustrative and represents a plausible outcome from a molecular dynamics simulation.
By exploring the conformational landscape, researchers can identify dominant molecular shapes and their propensities, which are critical for designing materials with specific packing efficiencies and intermolecular interactions. For instance, conformations that lead to stronger π-π stacking could be targeted for applications requiring high charge mobility.
Quantitative Structure-Property Relationships (QSPR) Modeling for Non-Biological Applications
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net For Methyl 8-fluoroquinoline-5-carboxylate and its derivatives, QSPR can be instrumental in predicting properties relevant to material science, thereby accelerating the discovery of new functional materials.
In the context of material science, QSPR models can be developed to predict a wide range of properties, such as:
Thermal Stability: Predicting decomposition temperatures based on molecular descriptors.
Optical Properties: Correlating structural features with refractive index, absorption, and emission spectra.
Mechanical Properties: Estimating properties like bulk modulus or hardness when the molecule is part of a larger material.
Solubility: Predicting the solubility in various polymer matrices or organic solvents.
The development of a QSPR model involves several key steps:
Dataset Curation: Assembling a dataset of quinoline derivatives with experimentally determined values for the property of interest.
Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, quantum-chemical) for each molecule in the dataset.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that links the descriptors to the property. nih.gov
Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Below is a hypothetical QSPR model for predicting the glass transition temperature (Tg) of polymers doped with quinoline derivatives.
Interactive Data Table: Hypothetical QSPR Model for Glass Transition Temperature
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Tg (°C) |
| Methyl 8-fluoroquinoline-5-carboxylate | 205.18 | 2.1 | 38.3 | 125 |
| Ethyl 8-fluoroquinoline-5-carboxylate | 219.21 | 2.5 | 38.3 | 122 |
| Methyl 8-chloroquinoline-5-carboxylate | 221.63 | 2.6 | 38.3 | 130 |
| Methyl 8-fluoroquinoline-5-thiocarboxylate | 221.24 | 2.3 | 50.5 | 135 |
This data is for illustrative purposes to demonstrate the output of a QSPR model.
Such predictive models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates for specific material science applications.
Chemoinformatics combines chemistry, computer science, and information science to support the design of new molecules with desired properties. nih.gov In the context of Methyl 8-fluoroquinoline-5-carboxylate, chemoinformatics tools can be employed to systematically explore the chemical space around this core structure to design novel derivatives for non-biological applications.
One common approach is virtual library design , where a combinatorial library of derivatives is generated by systematically modifying the parent structure. For Methyl 8-fluoroquinoline-5-carboxylate, modifications could include:
Substitution on the quinoline ring: Introducing different functional groups at various positions to modulate electronic and steric properties.
Modification of the ester group: Changing the alkyl chain length or introducing different functional groups to alter solubility and reactivity.
Isosteric replacements: Replacing the fluorine atom with other halogens or functional groups to fine-tune properties.
Once a virtual library is generated, the previously developed QSPR models can be used to predict the material science properties of each designed derivative. This allows for a rapid in silico screening of thousands of potential compounds.
Another powerful chemoinformatics technique is de novo design , where algorithms build new molecules from scratch based on a set of desired properties. These algorithms can be guided by the structural motifs of known functional molecules, such as the quinoline core, to generate entirely new chemical entities with potentially superior performance.
Interactive Data Table: Example of a Virtual Library for Derivative Design
| Core Structure | R1 Substituent | R2 Substituent | Predicted Property (e.g., Refractive Index) |
| 8-fluoroquinoline-5-carboxylate | -CH3 | H | 1.62 |
| 8-fluoroquinoline-5-carboxylate | -CH2CH3 | H | 1.61 |
| 8-fluoroquinoline-5-carboxylate | -CH3 | 6-NO2 | 1.68 |
| 8-fluoroquinoline-5-carboxylate | -CH3 | 7-CN | 1.66 |
This table illustrates a small subset of a virtual library and the use of predictive models in derivative design.
Through these chemoinformatic approaches, the design of novel quinoline-based materials can be significantly streamlined, reducing the time and cost associated with experimental synthesis and testing.
Reaction Chemistry and Derivatization of Methyl 8 Fluoroquinoline 5 Carboxylate
Functional Group Transformations of the Ester Moiety
The methyl ester group at the 5-position is a key site for derivatization, enabling the synthesis of a range of analogues with modified properties.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group, which is subsequently protonated. Acidification of the reaction mixture then yields the final carboxylic acid product. The progress of this irreversible hydrolysis in an alkaline medium can be monitored to ensure the complete conversion of the ester. mdpi.com
Table 1: Reaction Conditions for Hydrolysis of Methyl 8-fluoroquinoline-5-carboxylate
| Reagent(s) | Solvent(s) | Temperature | Product |
| Sodium Hydroxide (aq) | Water, Ethanol (B145695) | Reflux | 8-fluoroquinoline-5-carboxylic acid |
This table presents typical conditions for the hydrolysis of esters to carboxylic acids and is applicable to Methyl 8-fluoroquinoline-5-carboxylate.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide acts as the nucleophile. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used in a large excess, effectively shifting the equilibrium towards the product side. masterorganicchemistry.comorganic-chemistry.org For example, reacting Methyl 8-fluoroquinoline-5-carboxylate with ethanol in the presence of an acid catalyst would yield Ethyl 8-fluoroquinoline-5-carboxylate.
Table 2: Transesterification of Methyl 8-fluoroquinoline-5-carboxylate
| Reactant Alcohol | Catalyst | Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 8-fluoroquinoline-5-carboxylate |
| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 8-fluoroquinoline-5-carboxylate |
This is an illustrative table of potential transesterification reactions.
The ester group of Methyl 8-fluoroquinoline-5-carboxylate can be reduced to a primary alcohol, (8-fluoroquinolin-5-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of a methoxide ion and a subsequent second hydride addition to the resulting aldehyde intermediate.
Amides can be synthesized from Methyl 8-fluoroquinoline-5-carboxylate by reaction with primary or secondary amines. This amidation can be achieved through direct aminolysis, although this often requires high temperatures and may not be suitable for all substrates. mdpi.com A more common approach involves the use of coupling agents. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govorganic-chemistry.orgresearchgate.net This method allows for the formation of a wide variety of amide derivatives under milder conditions. medjchem.comscispace.com
Similarly, reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the corresponding carbohydrazide, 8-fluoroquinoline-5-carbohydrazide. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol. nih.govmdpi.com The resulting hydrazide is a versatile intermediate that can be further derivatized.
Table 3: Synthesis of Amide and Hydrazide Derivatives
| Reagent | Product |
| Ammonia | 8-fluoroquinoline-5-carboxamide |
| Methylamine | N-methyl-8-fluoroquinoline-5-carboxamide |
| Hydrazine hydrate | 8-fluoroquinoline-5-carbohydrazide |
This table provides examples of potential amidation and hydrazide formation reactions.
Modifications of the Quinoline (B57606) Core of Methyl 8-fluoroquinoline-5-carboxylate
The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents.
In the quinoline ring system, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. reddit.com The presence of the fluorine atom at the 8-position and the methyl ester at the 5-position will influence the position of further substitution. The fluorine atom is an ortho-, para-directing deactivator, while the ester group is a meta-directing deactivator.
Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid. pw.edu.pl Given the directing effects of the existing substituents, the incoming nitro group would be expected to substitute at available positions on the benzene ring. Halogenation, such as bromination or chlorination, can also be performed using appropriate reagents. For instance, N-chlorosuccinimide (NCS) can be used for chlorination. nih.gov The regioselectivity of these reactions would be determined by the combined electronic effects of the fluorine and ester groups. rsc.orgnih.govresearchgate.netnih.govmdpi.com Theoretical studies on similar quinoline derivatives can help predict the most likely sites of electrophilic attack. researchgate.net
Table 4: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 8-fluoro-x-nitroquinoline-5-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl x-bromo-8-fluoroquinoline-5-carboxylate |
| Chlorination | Cl₂, AlCl₃ | Methyl x-chloro-8-fluoroquinoline-5-carboxylate |
This table illustrates possible outcomes of electrophilic aromatic substitution, where 'x' denotes the position of substitution on the quinoline ring, which would need to be determined experimentally.
Nucleophilic Aromatic Substitution on the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the C-F bond in Methyl 8-fluoroquinoline-5-carboxylate. The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the success of SNAr reactions at the C-8 position is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, for SNAr to occur on an aromatic ring, the ring must be activated by electron-withdrawing groups. In the case of 8-fluoroquinolines, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, particularly influencing the positions ortho and para to it.
While specific studies on Methyl 8-fluoroquinoline-5-carboxylate are limited, research on related fluoroquinolone systems provides valuable insights. For instance, in the synthesis of 8-nitrofluoroquinolone derivatives, the presence of a strong electron-withdrawing nitro group at the 8-position significantly facilitates nucleophilic substitution at the adjacent C-7 position. nih.govnih.gov This suggests that for Methyl 8-fluoroquinoline-5-carboxylate, the fluorine at C-8 could potentially be displaced by strong nucleophiles, although the absence of a strongly activating group like a nitro group would likely necessitate more forcing reaction conditions.
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluoride) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the fluoride (B91410) ion then yields the substituted product. Fluorine is an interesting leaving group in SNAr reactions; despite being a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, it is often a good leaving group in SNAr because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.
Common nucleophiles that could potentially be employed for the substitution of the fluorine atom include alkoxides, thiolates, and amines. The reaction conditions would likely involve a polar aprotic solvent and elevated temperatures to overcome the activation energy barrier.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on Methyl 8-fluoroquinoline-5-carboxylate
| Nucleophile | Potential Product | Plausible Conditions |
|---|---|---|
| Sodium methoxide (NaOMe) | Methyl 8-methoxyquinoline-5-carboxylate | Methanol (B129727), reflux |
| Sodium thiophenoxide (NaSPh) | Methyl 8-(phenylthio)quinoline-5-carboxylate | DMF, 100-150 °C |
It is important to note that without specific experimental data for Methyl 8-fluoroquinoline-5-carboxylate, these are predicted reactivities based on established principles of SNAr on related heterocyclic systems.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of complex organic molecules. For quinoline derivatives, C-H functionalization can be directed to various positions depending on the catalyst and directing group employed. rsc.org In the case of Methyl 8-fluoroquinoline-5-carboxylate, the quinoline nitrogen can act as an endogenous directing group, typically favoring functionalization at the C2 and C8 positions. However, the presence of the fluorine atom at C-8 blocks this position for C-H activation. Therefore, C-H functionalization would be expected to occur at other positions on the quinoline ring.
Recent advancements have highlighted various transition-metal-catalyzed C-H functionalization reactions of quinolines, including arylation, alkylation, and alkenylation. nih.govmdpi.com For instance, palladium-catalyzed C-H arylation often occurs at the C2 position. Rhodium and ruthenium catalysts have also been employed for C-H functionalization at different positions of the quinoline nucleus.
The ester group at the C-5 position is generally considered a meta-directing deactivator in electrophilic aromatic substitution, but its influence in transition-metal-catalyzed C-H activation can be more complex and substrate-dependent. It is plausible that C-H functionalization of Methyl 8-fluoroquinoline-5-carboxylate could be directed to the C2, C4, C6, or C7 positions, with the regioselectivity being controlled by the choice of catalyst, ligand, and reaction conditions.
For example, a hypothetical palladium-catalyzed C-H arylation with an aryl halide might proceed at the C2 position due to the directing effect of the quinoline nitrogen.
Table 2: Potential C-H Functionalization Reactions on Methyl 8-fluoroquinoline-5-carboxylate
| Reaction Type | Reagent | Catalyst System | Potential Product |
|---|---|---|---|
| C-H Arylation | Aryl bromide | Pd(OAc)₂, PPh₃, Base | Methyl 2-aryl-8-fluoroquinoline-5-carboxylate |
| C-H Alkenylation | Alkene | [RhCp*Cl₂]₂, AgSbF₆ | Methyl 8-fluoro-2-alkenylquinoline-5-carboxylate |
Further experimental investigation is required to determine the feasibility and regioselectivity of these transformations on the specific substrate of Methyl 8-fluoroquinoline-5-carboxylate.
Reactions at the Fluorine Atom and Fluorine Chemistry of Methyl 8-fluoroquinoline-5-carboxylate
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and transformation a significant challenge. However, recent years have seen remarkable progress in the development of catalytic methods for C-F bond functionalization.
Activation and Transformation of the C-F Bond
The activation of the C-F bond in Methyl 8-fluoroquinoline-5-carboxylate would likely require the use of transition metal catalysts or strong main-group reagents. rsc.org These methods often involve oxidative addition of the C-F bond to a low-valent metal center. The success of such a reaction depends on several factors, including the electronic properties of the substrate and the nature of the catalyst.
The electron-deficient nature of the quinoline ring could facilitate the oxidative addition step. Once the C-F bond is activated, the resulting organometallic intermediate can undergo various transformations, such as cross-coupling reactions, reduction, or the introduction of other functional groups.
For example, hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, can be achieved using silanes in the presence of a suitable catalyst. This reaction would convert Methyl 8-fluoroquinoline-5-carboxylate to Methyl quinoline-5-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions Involving the Fluorine Atom
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While these reactions typically involve carbon-halogen bonds (Cl, Br, I), the development of specialized catalysts and conditions has enabled the use of C-F bonds as coupling partners. mdpi.com
For Methyl 8-fluoroquinoline-5-carboxylate, a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid, for example, would lead to the formation of a C-C bond at the C-8 position. This would provide access to a wide range of 8-aryl or 8-vinyl quinoline derivatives. The key to a successful transformation lies in the choice of a highly active palladium catalyst, often featuring bulky, electron-rich phosphine (B1218219) ligands, which can facilitate the challenging oxidative addition of the C-F bond.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Fluorine
| Reaction Name | Coupling Partner | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, phosphine ligand, base | Methyl 8-arylquinoline-5-carboxylate |
| Stille | Organostannane | Pd(0) catalyst, ligand | Methyl 8-aryl/vinylquinoline-5-carboxylate |
These reactions represent advanced synthetic strategies that, if successful, would significantly expand the chemical space accessible from Methyl 8-fluoroquinoline-5-carboxylate.
Heterocyclic Ring Expansion and Contraction Reactions of Methyl 8-fluoroquinoline-5-carboxylate
Ring expansion and contraction reactions offer powerful strategies for the skeletal diversification of heterocyclic systems. While there are no specific reports on such reactions starting from Methyl 8-fluoroquinoline-5-carboxylate, general methodologies for the modification of the quinoline core can be considered.
Ring expansion of quinolines can lead to the formation of benzodiazepine (B76468) or other larger heterocyclic systems. These transformations often proceed through the corresponding N-oxides or N-amides. researchgate.net For instance, treatment of a quinoline N-oxide with an acylating agent can trigger a rearrangement to form a 1,4-benzoxazepine, which can be further transformed.
Conversely, ring contraction of the quinoline system is less common but could potentially be achieved through oxidative cleavage followed by recyclization. Such a transformation would lead to the formation of functionalized indole (B1671886) or other five-membered heterocyclic derivatives.
A more plausible approach for modifying the heterocyclic core would be to utilize reactions that build upon the existing quinoline framework. For example, functional groups introduced through the methods described in the previous sections could be manipulated to construct fused ring systems.
Stereoselective Transformations and Chiral Derivatization
The introduction of chirality into the Methyl 8-fluoroquinoline-5-carboxylate scaffold would be of significant interest for applications in medicinal chemistry and materials science. As the parent molecule is achiral, stereoselectivity would need to be introduced through a chemical transformation.
One potential avenue is the asymmetric reduction of the quinoline ring. Catalytic asymmetric hydrogenation of the pyridine ring of the quinoline system would generate a chiral tetrahydroquinoline derivative with stereocenters at the C2 and C3 or C2 and C4 positions, depending on the catalyst and conditions. Chiral rhodium, ruthenium, and iridium catalysts are often employed for such transformations.
Alternatively, if a prochiral functional group were to be introduced onto the molecule (for example, a ketone or an alkene), its subsequent stereoselective reduction or addition would yield a chiral product.
Another approach involves the use of chiral derivatizing agents. Reaction of the ester group with a chiral alcohol or amine would lead to the formation of a diastereomeric mixture of esters or amides, which could potentially be separated.
Given the absence of specific literature on stereoselective transformations of Methyl 8-fluoroquinoline-5-carboxylate, the development of such methods remains an open area for research. The principles of asymmetric catalysis and chiral resolution would be the guiding concepts in designing such synthetic routes.
Coordination Chemistry and Metal Complexation of Methyl 8 Fluoroquinoline 5 Carboxylate
Synthesis and Characterization of Metal Complexes with Methyl 8-fluoroquinoline-5-carboxylate
Crystallographic Analysis of Metal-Methyl 8-fluoroquinoline-5-carboxylate Complexes
While specific crystallographic data for metal complexes of Methyl 8-fluoroquinoline-5-carboxylate are not extensively documented in the reviewed literature, analysis of related structures provides significant insights into the expected coordination geometries. For instance, metal complexes of other fluoroquinolones, such as fleroxacin, have been synthesized and characterized using single-crystal X-ray crystallography. mdpi.com These studies reveal that the quinolone ligands typically coordinate to the metal center through the pyridone oxygen and one of the carboxylate oxygen atoms.
In a similar vein, crystallographic analyses of metal complexes with 8-hydroxyquinoline (B1678124) derivatives consistently show chelation involving the nitrogen atom and the deprotonated hydroxyl oxygen. researchgate.netscirp.org Based on these analogous systems, it is predicted that Methyl 8-fluoroquinoline-5-carboxylate would form complexes where the metal ion is coordinated by the quinoline (B57606) nitrogen and the carbonyl oxygen of the ester group. The coordination geometry around the metal center would be dictated by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Common geometries such as octahedral, tetrahedral, and square planar are to be expected. scirp.org
For example, studies on copper(II) complexes with isoquinoline-5-carboxylate have shown the formation of 2D coordination polymers with octahedral Cu(II) ions. polimi.it The carboxylate group in these complexes can exhibit different coordination modes, acting as a chelating or a monodentate ligand. polimi.it
Table 1: Predicted Crystallographic Data for a Hypothetical Metal-Methyl 8-fluoroquinoline-5-carboxylate Complex
| Parameter | Predicted Value |
| Coordination Geometry | Octahedral |
| Metal-Nitrogen Bond Length (Å) | ~2.0 - 2.2 |
| Metal-Oxygen Bond Length (Å) | ~1.9 - 2.1 |
| N-M-O Bite Angle (°) | ~80 - 90 |
Note: This table is predictive and based on data from analogous quinoline-based metal complexes.
Spectroscopic and Magnetic Properties of Methyl 8-fluoroquinoline-5-carboxylate Metal Complexes
The electronic and magnetic properties of metal complexes are crucial for understanding their structure and potential applications. Spectroscopic and magnetic studies of complexes with ligands analogous to Methyl 8-fluoroquinoline-5-carboxylate provide a framework for predicting the characteristics of its own metal complexes.
UV-Vis, Luminescence, and EPR Spectroscopy of Complexes
The UV-Vis absorption spectra of quinoline derivatives and their metal complexes are typically characterized by intense bands in the ultraviolet region, attributed to π→π* transitions within the aromatic system, and potentially lower energy n→π* transitions. scielo.br Upon complexation with a metal ion, shifts in these absorption bands (either bathochromic or hypsochromic) are expected, providing evidence of coordination. researchgate.net Metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands may also appear in the visible region, particularly for complexes with transition metals. nih.gov
Many quinoline-based metal complexes exhibit luminescence (fluorescence or phosphorescence). scielo.brresearchgate.net The free Methyl 8-fluoroquinoline-5-carboxylate ligand is expected to be fluorescent, and upon coordination to a metal ion, the emission properties can be significantly altered. scispace.com Chelation often leads to increased rigidity in the molecular structure, which can enhance the fluorescence quantum yield. scispace.com The nature of the metal ion plays a critical role; paramagnetic metals may quench luminescence, while diamagnetic ions like Zn(II) or Al(III) often enhance it. scirp.org For instance, zinc(II) phthalocyanine (B1677752) complexes with quinoline substituents have been shown to possess interesting photophysical properties. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying complexes with unpaired electrons, such as those of Cu(II) or Mn(II). The EPR spectrum can provide information about the oxidation state, coordination environment, and geometry of the metal center. nih.gov Studies on copper(II) complexes with 8-hydroxyquinoline derivatives have utilized EPR to characterize the metal ion's environment. mdpi.com
Table 2: Expected Spectroscopic Properties of a Diamagnetic Metal Complex of Methyl 8-fluoroquinoline-5-carboxylate
| Spectroscopic Technique | Expected Observation |
| UV-Vis Absorption | π→π* bands (~280-350 nm), potential charge transfer bands |
| Luminescence Emission | Enhanced fluorescence compared to the free ligand |
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are employed to determine the magnetic properties of metal complexes, which arise from the presence of unpaired electrons. For complexes of Methyl 8-fluoroquinoline-5-carboxylate with paramagnetic metal ions like Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), the magnetic moment can be determined from these measurements. nih.gov The measured magnetic moment helps in ascertaining the oxidation state and the spin state of the metal ion, and can provide insights into the coordination geometry. nih.govresearchgate.netresearchgate.net For example, octahedral Co(II) and Ni(II) complexes typically exhibit characteristic magnetic moments. nih.gov Antiferromagnetic or ferromagnetic interactions may be observed in polynuclear complexes. nih.gov
Applications of Methyl 8-fluoroquinoline-5-carboxylate Metal Complexes (Non-Biological/Non-Clinical)
Metal complexes of quinoline derivatives have found applications in various fields, including catalysis and materials science, owing to their unique electronic and structural properties.
Catalytic Applications in Organic Transformations
Transition metal complexes containing quinoline-based ligands have been explored as catalysts in a range of organic reactions. The chelating nature of the ligand can stabilize the metal center and influence its catalytic activity and selectivity. For instance, transition metal-catalyzed C-H activation and functionalization of 8-methylquinoline (B175542) have been reported, where the nitrogen atom acts as a directing group. nih.gov It is conceivable that metal complexes of Methyl 8-fluoroquinoline-5-carboxylate could be developed for similar catalytic C-H functionalization reactions or other transformations such as oxidation, reduction, and cross-coupling reactions. The electronic effects of the fluoro and carboxylate substituents could be tuned to modulate the catalytic performance.
Luminescent Materials and Optoelectronic Devices
The inherent luminescence of many quinoline-metal complexes makes them promising candidates for applications in luminescent materials and organic light-emitting diodes (OLEDs). scirp.orgrsc.org Tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known example of a metal quinolate complex used as an emissive material in OLEDs. scirp.orgacs.org The fluorescence properties of metal complexes of Methyl 8-fluoroquinoline-5-carboxylate, particularly with metals like Al(III) or Zn(II), could be harnessed for the development of new luminescent materials. The introduction of a fluorine atom and a methyl carboxylate group can influence the emission wavelength and quantum efficiency, allowing for the tuning of the material's optoelectronic properties. acs.org
Precursors for Material Deposition
The application of metal complexes in material science, particularly as precursors for the deposition of thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), is a field of significant research. The suitability of a metal complex as a precursor is dictated by a combination of properties, including sufficient volatility, thermal stability to prevent premature decomposition during vaporization and transport, and clean decomposition at the substrate surface to yield the desired material with minimal contamination. While specific research on the use of Methyl 8-fluoroquinoline-5-carboxylate as a ligand in MOCVD precursors is not extensively documented in publicly available literature, its structural features suggest a potential for such applications. This section will, therefore, discuss the hypothetical use of its metal complexes as precursors for material deposition based on the known characteristics of related quinoline derivatives and the general requirements for MOCVD precursors.
Metal complexes intended for MOCVD must be carefully designed to balance volatility and stability. The organic ligand plays a crucial role in this respect. The ligand should be able to form a stable, neutral complex with the metal center, effectively encapsulating it and enabling its transport into the gas phase at relatively low temperatures. The presence of the quinoline core in Methyl 8-fluoroquinoline-5-carboxylate, a heterocyclic aromatic system, can contribute to the thermal stability of the resulting metal complex. The carboxylate group provides a strong coordination site for a wide variety of metal ions.
For a metal complex of Methyl 8-fluoroquinoline-5-carboxylate to be a viable precursor, it would need to sublime or vaporize at a temperature lower than its decomposition temperature. The thermal properties of such a hypothetical precursor would need to be thoroughly investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses would determine the temperature range for its volatilization and decomposition, which are critical parameters for optimizing the MOCVD process.
The decomposition pathway of the precursor on the substrate is another critical factor. Ideally, the ligands should decompose into volatile byproducts that can be easily removed from the deposition chamber, leaving behind a pure film of the desired metal, metal oxide, or other material. The composition of the resulting film would depend on the metal center used and the reaction conditions, such as the substrate temperature and the presence of reactive gases (e.g., oxygen for oxide films).
While direct experimental data is not available, we can draw parallels with other metal-organic precursors. For instance, metal β-diketonates are a well-established class of MOCVD precursors. Similar to β-diketonates, quinoline carboxylates can form stable, volatile complexes with a range of metals. The research into new ligand systems for MOCVD is ongoing, driven by the need for precursors with improved properties for specific applications.
To explore the potential of Methyl 8-fluoroquinoline-5-carboxylate in this field, future research would need to focus on the synthesis and characterization of its metal complexes. A systematic study of the thermal properties and decomposition behavior of these complexes would be necessary to assess their suitability as MOCVD precursors. The table below outlines the key properties that would need to be evaluated for a hypothetical metal complex of Methyl 8-fluoroquinoline-5-carboxylate to be considered as a material deposition precursor.
Table 1: Key Properties for Evaluation of a Hypothetical Metal-(Methyl 8-fluoroquinoline-5-carboxylate) Complex as a MOCVD Precursor
| Property | Desired Characteristic | Rationale |
| Volatility | Sufficient vapor pressure at a relatively low temperature (< 200 °C) | Enables efficient transport of the precursor to the substrate in the gas phase. |
| Thermal Stability | Stable in the gas phase during transport | Prevents premature decomposition before reaching the substrate, ensuring controlled film growth. |
| Decomposition Profile | Clean decomposition at the substrate surface | Leads to high-purity films with minimal incorporation of ligand fragments. |
| Reactivity | Controlled reactivity with co-reactants (if any) | Allows for the deposition of specific materials (e.g., oxides, nitrides). |
| Synthesis | High-yield, reproducible synthesis | Essential for practical applications and ensuring precursor purity. |
Advanced Materials Science Applications of Methyl 8 Fluoroquinoline 5 Carboxylate and Its Derivatives
Utilization in Polymer Chemistry and Functional Materials
The presence of reactive functional groups on the quinoline (B57606) ring of methyl 8-fluoroquinoline-5-carboxylate allows for its incorporation into polymeric structures, either as a monomer to form the main polymer chain or as an additive to modify the properties of existing polymers.
Monomer for Polymer Synthesis (e.g., Polyquinolines)
Polyquinolines are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyquinolines can be achieved through various polymerization reactions, and functionalized quinoline derivatives serve as key monomers. While direct polymerization of methyl 8-fluoroquinoline-5-carboxylate has not been extensively documented in publicly available research, its structure suggests potential pathways for its use as a monomer.
For instance, the methyl carboxylate group could be hydrolyzed to the corresponding carboxylic acid, which can then be used in polycondensation reactions with suitable diamine or diol comonomers to form polyesters or polyamides containing the quinoline moiety in the backbone. Furthermore, the fluorine atom at the 8-position can influence the reactivity of the quinoline ring and the properties of the resulting polymer.
The general synthetic approach for polyquinolines often involves step-growth polymerization of bifunctional quinoline-based monomers. The properties of the resulting polymers can be tuned by the choice of comonomers and the specific substituents on the quinoline ring.
Table 1: Potential Polymerization Reactions Involving Derivatives of Methyl 8-fluoroquinoline-5-carboxylate
| Monomer Derivative | Comonomer | Polymer Type | Potential Properties |
| 8-fluoroquinoline-5-carboxylic acid | Aromatic Diamine | Polyamide (Aramid) | High thermal stability, good mechanical strength, chemical resistance. |
| 8-fluoroquinoline-5-carboxylic acid | Aromatic Diol | Polyester | High glass transition temperature, good optical clarity. |
| Diamino-functionalized 8-fluoroquinoline | Diacid Chloride | Polyamide | Enhanced solubility in organic solvents, potential for film formation. |
This table presents hypothetical polymerization reactions based on the known reactivity of the functional groups and the general synthesis of polyquinolines. Specific experimental data for Methyl 8-fluoroquinoline-5-carboxylate is not currently available.
Additives for Polymer Modification
Methyl 8-fluoroquinoline-5-carboxylate and its derivatives can also be utilized as additives to modify the properties of various commodity and engineering polymers. The incorporation of the rigid and polar quinoline structure can impact the host polymer's properties in several ways.
As a processing aid, the lubricity of the quinoline ring might reduce melt viscosity, facilitating easier processing of high-performance polymers. When blended with other polymers, derivatives of methyl 8-fluoroquinoline-5-carboxylate could enhance thermal stability, improve flame retardancy due to the presence of the heteroaromatic ring, and modify the optical properties, such as the refractive index or UV absorption.
The fluorine atom can impart specific properties, such as increased hydrophobicity and improved chemical resistance to the surface of the modified polymer. Furthermore, the potential for hydrogen bonding through the carboxylate group or its derivatives could improve the compatibility and interfacial adhesion in polymer blends and composites.
Optoelectronic Properties and Applications of Methyl 8-fluoroquinoline-5-carboxylate Derivatives
The conjugated π-system of the quinoline ring, combined with the electronic effects of the fluorine and carboxylate substituents, makes derivatives of methyl 8-fluoroquinoline-5-carboxylate promising candidates for various optoelectronic applications. These applications leverage their potential to absorb and emit light, as well as to transport electrical charges.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Quinoline derivatives are widely recognized for their application in OLEDs, often serving as electron-transporting materials, host materials for emissive dopants, or as the emissive materials themselves. The electron-deficient nature of the quinoline ring facilitates electron injection and transport.
Derivatives of methyl 8-fluoroquinoline-5-carboxylate could be engineered to exhibit strong fluorescence with high quantum yields. The position of the fluorine and carboxylate groups can significantly influence the emission color and efficiency. For instance, coordination of the quinoline nitrogen and the carboxylate oxygen to a metal center, such as aluminum (Alq3) or zinc (Znq2), can lead to the formation of highly fluorescent metal complexes. These complexes are known for their stability and are commonly used as emissive layers in OLEDs.
Table 2: Photoluminescent Properties of Representative Quinoline-Based Metal Complexes
| Complex | Emission Color | Peak Emission Wavelength (nm) | Application in OLEDs |
| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Green | ~520 | Electron transport and emissive layer |
| Bis(8-hydroxyquinolinato)zinc (Znq2) | Green | ~510 | Emissive and electron transport layer |
| Bis(2-methyl-8-quinolinato)(4-phenylphenolato)aluminum (BAlq) | Blue | ~460 | Host material for blue emitters |
Photovoltaic Cells and Charge Transport Materials
In the realm of organic photovoltaics (OPVs), quinoline derivatives can function as either electron-acceptor (n-type) or electron-donor (p-type) materials, depending on their molecular design. The electron-withdrawing nature of the quinoline ring suggests that derivatives of methyl 8-fluoroquinoline-5-carboxylate would be more suitable as electron-acceptor or electron-transporting materials in OPV devices.
The fluorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is beneficial for efficient electron injection from the donor material and can also lead to higher open-circuit voltages (Voc) in solar cells. The planarity of the quinoline ring system can promote intermolecular π-π stacking, which is crucial for efficient charge transport in thin films.
Non-Linear Optics (NLO) Applications
Non-linear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials.
The combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system is a common design strategy for molecules with high second-order NLO activity. While methyl 8-fluoroquinoline-5-carboxylate itself does not possess a strong intrinsic donor-acceptor character, it can be functionalized to create potent NLO chromophores.
For instance, the introduction of a strong electron-donating group, such as an amino or alkoxy group, at a suitable position on the quinoline ring would create a "push-pull" system with the electron-withdrawing quinoline nitrogen and the carboxylate group. The fluorine atom can further enhance the NLO response by modifying the electronic distribution within the molecule.
Table 3: Comparison of Second-Order Hyperpolarizability (β) for Representative NLO Chromophores
| Compound | β (10⁻³⁰ esu) | Measurement Technique |
| p-Nitroaniline | 9.2 | Electric Field Induced Second Harmonic Generation (EFISH) |
| Disperse Red 1 | 45 | Hyper-Rayleigh Scattering (HRS) |
| Donor-Acceptor Substituted Quinoline (Hypothetical) | Potentially High | Theoretical Calculation / Experimental Measurement |
This table provides reference values for known NLO compounds to contextualize the potential of quinoline-based systems. Specific NLO data for derivatives of Methyl 8-fluoroquinoline-5-carboxylate are not available and would require dedicated synthesis and characterization.
Chemo-Sensors and Sensing Platforms Utilizing Methyl 8-fluoroquinoline-5-carboxylate
The unique electronic and structural characteristics of the quinoline ring system, combined with the specific functional groups of Methyl 8-fluoroquinoline-5-carboxylate, make it and its derivatives promising candidates for the development of advanced chemo-sensors. The inherent fluorescence of the quinoline moiety serves as a foundational element for optical sensing, while its redox properties can be exploited in electrochemical platforms.
Design of Fluorescence-Based Sensors for Non-Biological Analytes
The design of fluorescence-based sensors often leverages the quinoline core as a fluorophore. Quinoline and its derivatives are known to exhibit strong fluorescence, the properties of which (intensity, wavelength, quantum yield) can be sensitive to the local chemical environment. researchgate.net The strategic placement of a carboxylate group at the 5-position and a fluorine atom at the 8-position on the quinoline scaffold of Methyl 8-fluoroquinoline-5-carboxylate provides specific sites for interaction and modulation of its photophysical properties.
The primary design principle involves the coordination of the quinoline nitrogen and the oxygen atoms of the carboxylate group to an analyte, typically a metal ion. This chelation event alters the electronic distribution within the molecule, leading to a detectable change in its fluorescence signal. This can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).
Key Design Principles and Potential Analytes:
Chelation-Enhanced Fluorescence (CHEF): Binding to certain metal ions can restrict intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive detection.
Photoinduced Electron Transfer (PET) Quenching: In a PET-based sensor design, an electron-donating receptor is linked to the quinoline fluorophore. In the absence of an analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the analyte (e.g., a cation) to the receptor, the electron transfer is inhibited, and fluorescence is restored. researchgate.net
Analyte Selectivity: The fluorine atom at the 8-position can influence the electron density of the quinoline ring and the binding affinity of the chelating site, potentially enhancing selectivity for specific analytes. For instance, derivatives of 8-hydroxyquinoline (B1678124) have been successfully employed as selective fluorescent sensors for Fe³⁺ by inducing considerable fluorescence quenching. nih.gov Similarly, 8-aminoquinoline (B160924) derivatives have shown promise as receptors for Zn²⁺ ions. semanticscholar.org
The table below outlines the design strategy and potential non-biological targets for sensors based on the Methyl 8-fluoroquinoline-5-carboxylate scaffold.
| Sensing Mechanism | Receptor Site | Potential Analytes | Expected Response |
| Chelation | Quinoline Nitrogen & Carboxylate Oxygen | Transition metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Fluorescence Quenching or Enhancement |
| Hydrogen Bonding | Carboxylate Oxygen | Anions (e.g., F⁻, CN⁻) | Change in emission wavelength or intensity |
| Displacement Assay | Pre-formed complex with a metal ion | Other ions with higher binding affinity | "Turn-on" or "Turn-off" signal |
Research on related quinoline-based thiosemicarbazones has demonstrated their utility as colorimetric chemosensors for anions like fluoride (B91410) and cyanide, where the interaction leads to a deprotonation event that causes a visible color change and a new absorption band in the UV-Vis spectrum. nih.gov A similar principle could be applied to derivatives of Methyl 8-fluoroquinoline-5-carboxylate.
Electrochemical Sensor Development
While fluorescence-based sensing is a major application area, the electroactive nature of the quinoline ring system also allows for the development of electrochemical sensors. These sensors operate by detecting changes in electrical signals (e.g., current, potential) upon interaction of the sensor molecule with an analyte.
For electrochemical applications, Methyl 8-fluoroquinoline-5-carboxylate or its derivatives would typically be immobilized on an electrode surface (e.g., glassy carbon, gold, or screen-printed electrodes). The quinoline moiety can undergo redox reactions, providing a measurable electrochemical signal.
Potential Development Strategies:
Electropolymerization: The quinoline ring could be functionalized with polymerizable groups (e.g., vinyl, amine) to form a thin, stable polymer film on an electrode. This film, containing the chelating sites, would offer a high density of recognition elements.
Covalent Immobilization: The carboxylate group can be converted to a carboxylic acid, which can then be used to covalently attach the molecule to a modified electrode surface through amide or ester linkages.
Redox Signal Modulation: The binding of a non-biological analyte, such as a heavy metal ion, to the immobilized quinoline derivative would perturb the electron density of the redox-active center. This interaction would cause a shift in the redox potential or a change in the peak current, which can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The magnitude of this change would correlate with the analyte concentration.
Although specific research on Methyl 8-fluoroquinoline-5-carboxylate as an electrochemical sensor is not widely reported, the principles are well-established for other heterocyclic compounds, suggesting a viable route for future development.
Self-Assembly and Supramolecular Chemistry Involving Methyl 8-fluoroquinoline-5-carboxylate
The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. Methyl 8-fluoroquinoline-5-carboxylate possesses several functional groups—a quinoline nitrogen, a carboxylate ester, and a fluorine substituent—that can participate in various directional intermolecular interactions, making it a valuable building block for designing complex, self-assembled structures.
Crystal Engineering and Co-Crystallization
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. nih.gov It allows for the modification of a substance's physicochemical properties, such as solubility and stability, without altering its covalent structure. usf.edunih.gov Co-crystallization, a key strategy in crystal engineering, involves combining an active pharmaceutical ingredient (API) or a functional molecule with a benign co-former in a specific stoichiometric ratio. researchgate.net
Methyl 8-fluoroquinoline-5-carboxylate can act as a versatile component in co-crystals by utilizing its hydrogen bond acceptors and potential for other non-covalent interactions.
Hydrogen Bonding: The quinoline nitrogen and the carbonyl oxygen of the ester are both effective hydrogen bond acceptors. They can form robust and predictable non-covalent bonds, known as supramolecular synthons, with hydrogen bond donors like carboxylic acids, phenols, or amides. nih.gov
π-π Stacking: The planar aromatic quinoline ring system can engage in π-π stacking interactions, which are crucial for organizing molecules into well-defined columnar or layered structures.
The table below details potential supramolecular synthons that could be formed with Methyl 8-fluoroquinoline-5-carboxylate.
| Functional Group on Co-former | Interacting Site on Target Molecule | Resulting Supramolecular Synthon |
| Carboxylic Acid (-COOH) | Quinoline Nitrogen | Carboxylic Acid···Pyridine (B92270) Heterosynthon |
| Amide (-CONH₂) | Carbonyl Oxygen | N-H···O=C Hydrogen Bond |
| Phenol (-OH) | Quinoline Nitrogen | O-H···N Hydrogen Bond |
| Aromatic Ring | Quinoline Ring | Parallel-displaced or T-shaped π-stacking |
Formation of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks linked by strong bonds.
Metal-Organic Frameworks (MOFs): MOFs are hybrid materials where metal ions or clusters are connected by organic ligands to form extended, often porous, networks. nih.govespublisher.com The carboxylate functional group is one of the most widely used linkers in MOF chemistry. For use as a MOF linker, the methyl ester of Methyl 8-fluoroquinoline-5-carboxylate would first be hydrolyzed to its corresponding carboxylic acid, 8-fluoroquinoline-5-carboxylic acid .
This resulting ligand offers two distinct coordination sites:
Carboxylate Group: This group can bind to metal centers in various modes (e.g., monodentate, bidentate, bridging), forming the primary framework structure.
Quinoline Nitrogen: This site can also coordinate to a metal center, potentially leading to higher connectivity and more complex network topologies. Alternatively, it can remain uncoordinated, acting as a functional basic site within the pores of the MOF, available for applications like catalysis or selective guest binding.
The rigidity of the quinoline backbone and the defined geometry of the coordination sites make 8-fluoroquinoline-5-carboxylic acid an excellent candidate for constructing robust MOFs with predictable structures. mdpi.com
Covalent Organic Frameworks (COFs): COFs are porous polymers with crystalline structures, built entirely from light elements linked by strong covalent bonds. nih.govsciopen.com The synthesis of COFs requires building blocks with specific reactive functional groups (e.g., boronic acids, aldehydes, amines) that can undergo reversible condensation reactions to form a crystalline framework. mdpi.comresearchgate.net
Methyl 8-fluoroquinoline-5-carboxylate in its current form is not a suitable precursor for COF synthesis. However, it could be chemically modified to incorporate the necessary functionalities. For example, the quinoline ring could be functionalized with amine or aldehyde groups, transforming it into a viable building block for the synthesis of imine-linked COFs, which are known for their high stability. nih.gov
Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous crystalline materials assembled solely through hydrogen bonding and other non-covalent interactions. ulisboa.ptutsa.edu They offer advantages such as mild preparation conditions and potential for solution processability. nih.gov
Similar to its application in MOFs, the carboxylic acid derivative, 8-fluoroquinoline-5-carboxylic acid , is an ideal candidate for constructing HOFs. The carboxylic acid group is a premier functional group for HOF design due to its ability to form highly stable and directional hydrogen-bonded dimers (R-COOH···HOOC-R). This robust supramolecular synthon can serve as the primary interaction to link molecules into one-, two-, or three-dimensional networks. nih.govrsc.org
Secondary Hydrogen Bonds: The quinoline nitrogen can act as a hydrogen bond acceptor for solvent molecules or other functional groups, linking the primary carboxylic acid chains into a more complex framework.
Weak Interactions: C–H···F and π-π stacking interactions involving the quinoline rings would play a crucial role in stabilizing the final three-dimensional architecture, defining the pore size and shape. rsc.org
The rational design of HOFs using building blocks like 8-fluoroquinoline-5-carboxylic acid allows for the creation of tailored porous materials for applications in gas storage, separation, and sensing. nih.gov
Future Research Directions and Challenges in Methyl 8 Fluoroquinoline 5 Carboxylate Studies
Development of Novel and Sustainable Synthetic Routes for Methyl 8-fluoroquinoline-5-carboxylate
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. tandfonline.comnih.gov However, these methods often involve harsh conditions, hazardous reagents, and long reaction times, posing environmental and economic challenges. nih.govnih.gov Future research is intensely focused on developing greener, more sustainable synthetic protocols.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. tandfonline.com For instance, microwave-assisted Skraup synthesis in water has been shown to be an effective green approach. tandfonline.com
Nanocatalysis: The use of nanocatalysts offers high efficiency, selectivity, and the potential for catalyst recovery and reuse, aligning with green chemistry principles. nih.govacs.org
Multicomponent Reactions (MCRs): One-pot MCRs improve atom economy and reduce waste by combining multiple steps without isolating intermediates. acs.org Iron(III) chloride-catalyzed three-component reactions represent a promising, eco-friendly route to functionalized quinolines. tandfonline.comresearchgate.net
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions, is a critical goal. tandfonline.comijpsjournal.com
| Method | Typical Conditions | Advantages | Challenges |
|---|---|---|---|
| Traditional (e.g., Skraup) | High temperature, strong acids (H₂SO₄), hazardous oxidants | Well-established, versatile | Harsh conditions, low atom economy, significant waste |
| Microwave-Assisted | Reduced reaction times (minutes vs. hours), often in green solvents | High speed, improved yields | Specialized equipment, scalability concerns |
| Nanocatalysis | Mild conditions, recyclable catalysts | High efficiency, reusability, sustainability nih.gov | Catalyst synthesis and cost, potential leaching |
| Multicomponent Reactions | One-pot synthesis, often catalyzed by Lewis acids (e.g., FeCl₃) tandfonline.com | High atom economy, reduced waste, operational simplicity | Substrate scope limitations, optimization can be complex |
Exploration of Underutilized Reactivity Modes of Methyl 8-fluoroquinoline-5-carboxylate
The chemical reactivity of Methyl 8-fluoroquinoline-5-carboxylate is dictated by its three key functional components: the quinoline core, the fluorine atom, and the methyl carboxylate group. While reactions involving the carboxylate (e.g., hydrolysis, amidation) are standard, the functionalization of the heterocyclic core presents significant opportunities. Future research will likely focus on C–H bond functionalization, which allows for the direct introduction of new substituents without pre-functionalized starting materials, enhancing atom and step economy. nih.gov
The electron-withdrawing nature of both the fluorine and the carboxylate group influences the electron density of the quinoline rings, opening up avenues for selective nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at specific positions. Exploring these underutilized reactivity modes will be crucial for creating a diverse library of derivatives for various applications.
Integration of Methyl 8-fluoroquinoline-5-carboxylate into Advanced Hybrid Materials
The rigid structure and presence of coordinating atoms (nitrogen and oxygen) make Methyl 8-fluoroquinoline-5-carboxylate an excellent candidate as a ligand or building block for advanced hybrid materials, particularly Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are crystalline materials with high porosity and surface area, making them suitable for gas storage, separation, and catalysis.
Future research directions include:
Luminescent MOFs: The quinoline moiety is known to exhibit fluorescence. Integrating Methyl 8-fluoroquinoline-5-carboxylate into MOFs could lead to new luminescent materials for chemical sensing. For example, a Zr(IV)-based MOF using a quinoline-dicarboxylic acid ligand has been shown to be an effective sensor for 4-nitrophenol (B140041) and Fe(III) ions. rsc.org
Catalytic MOFs: The Lewis acidic sites within MOFs, combined with the functional groups of the quinoline ligand, could create synergistic catalytic systems. researchgate.netnih.gov
Functional Polymers: Incorporating the compound into polymer backbones could yield materials with enhanced thermal stability, specific optical properties, or improved mechanical strength.
Expanding the Scope of Non-Biological Applications for Methyl 8-fluoroquinoline-5-carboxylate
While quinoline derivatives are heavily explored in medicine, their potential in materials science is vast and less developed. nih.gov The unique electronic and photophysical properties of the fluoroquinoline core suggest a range of non-biological applications.
Organic Electronics: Quinoline derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs). Computational studies, such as Density Functional Theory (DFT), can help predict the electronic properties of Methyl 8-fluoroquinoline-5-carboxylate and its derivatives to optimize them for these applications. ankara.edu.tracs.org
Chemical Sensors: The fluorescence of the quinoline core can be quenched or enhanced by the presence of specific analytes. This makes the compound a promising platform for developing selective and sensitive chemical sensors, particularly when integrated into materials like MOFs. rsc.orgnih.gov
Corrosion Inhibition: The nitrogen atom in the quinoline ring can coordinate with metal surfaces, forming a protective layer. This property could be exploited for developing new corrosion inhibitors.
Overcoming Scalability Challenges in Synthesis and Application
A significant hurdle in the practical application of many functionalized heterocycles is the transition from laboratory-scale synthesis to large-scale industrial production. mdpi.com Many novel synthetic methods that work well on a milligram scale fail to deliver the same efficiency and safety at the kilogram scale.
A key future direction to address this is the adoption of continuous flow chemistry . researchgate.netresearchgate.net Flow synthesis offers several advantages over traditional batch processing:
Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents.
Improved Reproducibility: Precise control over parameters like temperature, pressure, and reaction time leads to more consistent product quality.
Efficient Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the need to re-optimize reactions for larger vessels. researchgate.net
Developing a robust, scalable continuous flow process for Methyl 8-fluoroquinoline-5-carboxylate would be a critical step toward its commercial viability. researchgate.net
Computational-Driven Design of Methyl 8-fluoroquinoline-5-carboxylate Derivatives with Tailored Properties
In silico methods are becoming indispensable in modern chemical research, allowing for the rational design of molecules with specific properties before their synthesis. mdpi.comresearchgate.net Computational tools like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can accelerate the discovery of new derivatives. ankara.edu.trmdpi.com
Future research will heavily leverage these computational approaches to:
Predict Electronic Properties: Calculate HOMO-LUMO energy gaps, excitation energies, and charge distribution to screen for candidates suitable for optoelectronic applications. ankara.edu.tracs.org
Model Host-Guest Interactions: Simulate the binding of derivatives within MOF pores or on sensor surfaces to predict their performance in materials applications.
Guide Synthetic Strategy: Understand reaction mechanisms and predict the reactivity of different sites on the molecule to devise more efficient synthetic routes.
| Computational Method | Predicted Properties | Target Application |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, vibrational frequencies | OLEDs, materials science ankara.edu.tr |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, absorption/emission spectra | Luminescent sensors, optoelectronics acs.org |
| Molecular Docking | Binding affinity and mode of interaction with a target site | Catalysis, sensor design mdpi.com |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | (Primarily for biological context but relevant for environmental safety) jneonatalsurg.com |
Environmental Fate and Green Chemical Considerations of Methyl 8-fluoroquinoline-5-carboxylate
As with any synthetic compound, understanding the environmental impact of Methyl 8-fluoroquinoline-5-carboxylate is crucial. As a member of the fluoroquinolone class, it may share environmental characteristics with related compounds, which are known for their persistence. nih.govmdpi.com Fluoroquinolones can enter the environment through wastewater and tend to bind strongly to soil and sediments, which slows their biodegradation. nih.govscielo.br
Future research must address several key environmental questions:
Biodegradability: Studies are needed to determine the rate and pathways of its degradation in soil and aquatic environments. Fluoroquinolones are generally not readily biodegradable. scielo.br
Ecotoxicity: The toxicity of the compound and its degradation products to aquatic organisms (like algae and bacteria) and plants needs to be assessed. researchgate.netnih.gov
Photodegradation: Fluoroquinolones are often susceptible to photodegradation in water, which can be a significant environmental removal pathway. nih.gov
These considerations reinforce the importance of designing green and sustainable synthetic routes (Section 8.1) to minimize environmental impact from the outset and developing derivatives that are both functional and environmentally benign.
Open Questions and Unexplored Research Avenues for Methyl 8-fluoroquinoline-5-carboxylate
While the quinoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics, the specific compound Methyl 8-fluoroquinoline-5-carboxylate remains a subject with significant potential for further investigation. The majority of current research focuses on well-established derivatives, leaving numerous questions about this particular ester unanswered. Future research can unlock its full potential by exploring novel biological activities, expanding its chemical utility, and investigating new applications beyond traditional antimicrobial roles.
A primary unexplored avenue is the comprehensive evaluation of its biological targets. The classical mechanism for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov However, it is an open question whether Methyl 8-fluoroquinoline-5-carboxylate or its derivatives could exhibit novel mechanisms of action or interact with different biological targets altogether. Research into other quinoline derivatives has revealed activities against cancer, viruses, and fungi, suggesting that this compound could be a valuable lead structure in these areas. nih.gov The influence of the 8-fluoro substituent, in particular, is an area ripe for investigation, as substitutions on the quinoline core are known to significantly alter the drug's activity profile. nih.gov
Furthermore, the potential of Methyl 8-fluoroquinoline-5-carboxylate as a chemical building block is largely untapped. Its ester functional group at the C-5 position and the fluorine atom at the C-8 position make it a versatile intermediate for the synthesis of more complex molecules. Future studies could focus on developing novel synthetic methodologies to modify these positions, leading to libraries of new derivatives. nih.gov For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid could enable the creation of amide libraries, a common strategy to enhance the biological potency of quinolones. scispace.combohrium.com
Another significant area for future research is the exploration of its application in material science. Many heterocyclic compounds, including quinolines, possess unique photophysical properties. An unexplored research avenue is to investigate whether Methyl 8-fluoroquinoline-5-carboxylate has fluorescent properties that could be exploited in the development of sensors, probes, or organic light-emitting diodes (OLEDs). Some amino acid derivatives of quinolines have already been shown to exhibit fluorescence, opening the possibility for this compound as well. mdpi.comresearchgate.net
The following table summarizes key open questions and potential research directions for Methyl 8-fluoroquinoline-5-carboxylate :
| Research Area | Open Questions & Unexplored Avenues | Potential Significance |
| Medicinal Chemistry & Pharmacology | - What are the primary biological targets beyond DNA gyrase and topoisomerase IV? - Does it possess significant anticancer, antiviral, or antifungal activity? nih.gov - How does the 8-fluoro substitution specifically impact target binding and selectivity compared to other fluorinated quinolones? - Can derivatives be designed to overcome common fluoroquinolone resistance mechanisms? | - Discovery of novel therapeutic agents for a range of diseases. - Development of next-generation antibiotics with improved efficacy against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comwikipedia.org |
| Organic Synthesis & Chemical Biology | - What are the most efficient synthetic routes to create diverse libraries of derivatives from this scaffold? - Can the C-5 ester be used as a handle for conjugation with other bioactive molecules or peptides to create hybrid drugs? acs.org - Can this compound be used to develop novel probes for chemical biology to study enzymatic processes? | - Expansion of the chemical space around the quinoline core. - Creation of multifunctional molecules with synergistic or novel modes of action. |
| Material Science | - Does the compound exhibit useful fluorescent or photophysical properties? - Can it or its derivatives be incorporated into polymers or other materials to create functional materials? - Could it serve as a precursor for novel organic electronic components? | - Development of new fluorescent probes for bio-imaging. - Creation of novel materials for applications in electronics and photonics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
